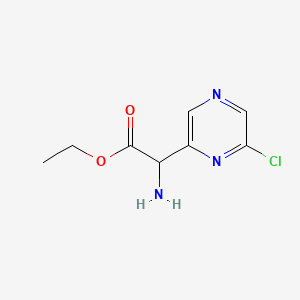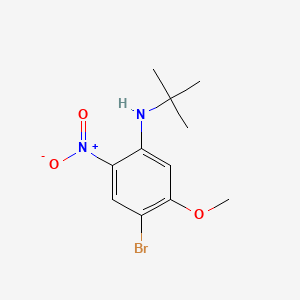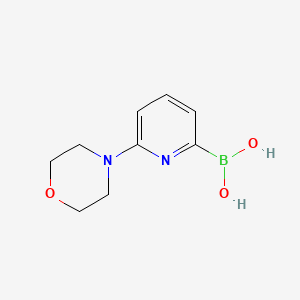
Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a chloropyrazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate typically involves the reaction of 2-amino-6-chloropyrazine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyrazine moiety can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is utilized in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
Comparación Con Compuestos Similares
Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: This compound lacks the ethyl ester group and is used in the synthesis of various biologically active molecules.
Ethyl 2-amino-2-(4-chloropyrazin-2-YL)acetate: Similar in structure but with the chlorine atom at a different position, leading to different chemical properties and reactivity.
Ethyl 2-amino-2-(6-bromopyrazin-2-YL)acetate:
This compound is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)7(10)5-3-11-4-6(9)12-5/h3-4,7H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDYXRGYWFSOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC(=N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)


![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)




![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)
